2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride is a chemical compound characterized by the molecular formula CHClNO and a molecular weight of 190.63 g/mol. This compound features a unique spirocyclic structure, which is significant in various chemical and biological applications. The hydrochloride form indicates that it is a salt derived from the combination of the base compound with hydrochloric acid, enhancing its solubility and stability in aqueous environments .
Organic Chemistry: The dione functional group (C=O-C=O) in 2,7-DDH is a common participant in various organic reactions. Researchers might explore its reactivity in cycloaddition reactions or condensations to synthesize novel molecules with interesting properties [].
Medicinal Chemistry: The combined presence of the cyclic amine (N-containing ring) and the dione group can be a pharmacophore, a structural feature that interacts with biological targets. 2,7-DDH could be investigated for its potential to bind to specific enzymes or receptors, leading to the development of new drugs [].
Material Science: Molecules with rigid and cyclic structures like 2,7-DDH can be used as building blocks in the design of new materials. For instance, it could be a candidate for the development of novel polymers or supramolecular assemblies with specific properties.
Research indicates that 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride exhibits potential biological activities. It has been studied for:
The synthesis of 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride typically involves cyclization reactions of appropriate precursors. A common method includes:
While these compounds share a spirocyclic structure, their distinct functional groups and substituents lead to varied chemical properties and applications. The unique structural features of 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride contribute to its versatility in both chemical synthesis and biological research .
Interaction studies involving 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride focus on its binding affinity with various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Research continues to explore how this compound interacts at the molecular level with enzymes and receptors relevant to disease pathways.
2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride represents a distinctive spirocyclic compound characterized by its unique bicyclic architecture where two five-membered rings share a single carbon atom [1] [2]. The spirocyclic framework consists of a pyrrolidine-2,5-dione ring fused to a pyrrolidine ring through a common spiro carbon center [2]. This spatial arrangement creates a three-dimensional molecular geometry that distinguishes it from other bicyclic systems such as fused or bridged ring compounds [3] [4].
The compound exhibits a molecular formula of C₇H₁₁ClN₂O₂ for the hydrochloride salt, with the parent compound having the formula C₇H₁₀N₂O₂ [1] [2]. The International Union of Pure and Applied Chemistry name is 2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride, reflecting the presence of two nitrogen atoms at positions 2 and 7 within the nine-membered spirocyclic framework [1].
The spirocyclic configuration imparts significant conformational rigidity to the molecule while maintaining sufficient flexibility for biological activity [3] [5]. The spatial arrangement of the two rings creates a non-planar, three-dimensional structure where the best-fit planes of each ring are typically non-coplanar to one another [4]. This characteristic geometry provides unique steric and electronic properties that influence the compound's chemical behavior and potential biological interactions [3] [5].
The spiro carbon center in 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride functions as a quaternary carbon atom that forms four covalent bonds, connecting both five-membered rings [3] [4]. This spiro atom exhibits tetrahedral geometry with bond angles approximating 109.5 degrees, characteristic of sp³ hybridization [3]. The quaternary nature of the spiro carbon prevents rotation around the spiro junction, contributing to the overall conformational constraint of the molecule [4].
Ring junction analysis reveals that the spiro carbon bears two methylene substituents from each ring, creating a symmetrical attachment pattern [2]. The Chemical Abstracts Service registry number 1609399-87-2 identifies this specific structural arrangement [1] [6]. The simplified molecular input line entry system representation C1CNCC12CC(=O)NC2=O illustrates the connectivity pattern through the spiro center [2].
The spiro carbon center influences the electronic distribution throughout the molecule, affecting both the electron-donating pyrrolidine ring and the electron-withdrawing imide functionality [2]. This electronic asymmetry across the spiro junction creates distinct chemical environments for each ring system, potentially influencing reactivity patterns and molecular recognition properties [3] [4].
The molecular weight of the hydrochloride salt is 190.63 grams per mole, while the parent compound exhibits a molecular weight of 154.17 grams per mole [1] [2]. These properties reflect the compact nature of the spirocyclic framework and the influence of the spiro carbon center on the overall molecular architecture [2].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula (HCl salt) | C₇H₁₁ClN₂O₂ | [1] |
| Molecular Formula (parent) | C₇H₁₀N₂O₂ | [2] |
| Molecular Weight (HCl salt) | 190.63 g/mol | [1] |
| Molecular Weight (parent) | 154.17 g/mol | [2] |
| CAS Registry Number | 1609399-87-2 | [1] |
The stereochemical analysis of 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride reveals the presence of one undefined stereocenter according to computational analysis [2]. This stereochemical feature arises from the asymmetric environment created by the spirocyclic framework and the positioning of functional groups around the ring systems [2].
Spirocyclic compounds can exhibit axial chirality even when lacking traditional asymmetric carbon centers, due to the twisted arrangement of the ring systems [4] [7]. The compound may exist as enantiomeric forms based on the handedness of the spirocyclic twist, similar to other spirocyclic systems that display screw-type symmetry [7]. Research on related spirocyclic compounds has demonstrated that such systems can crystallize in different space groups depending on whether they exist as racemic mixtures or optically pure enantiomers [8] [7].
Conformational isomerism represents another important stereochemical aspect of this compound [9]. The five-membered rings can adopt different puckering conformations, including envelope and twist conformations, which influence the overall three-dimensional shape of the molecule [9] [10]. These conformational preferences are governed by ring strain minimization and steric interactions between substituents [9].
Computational studies on similar spirocyclic systems have revealed that conformational interconversion can occur through pseudo-rotation processes, where the ring puckering changes while maintaining the overall spirocyclic connectivity [9]. The energy barriers for these conformational changes depend on the specific substituent patterns and ring constraints [9] [10].
The stereochemical complexity of spirocyclic systems has been extensively studied using density functional theory calculations and nuclear magnetic resonance spectroscopy [11] [10]. These investigations have revealed that the preferred conformations in solution may differ from those observed in solid-state structures due to crystal packing forces [10].
Crystallographic studies of spirocyclic compounds similar to 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride have provided valuable insights into solid-state conformational preferences [12] [8]. Related diazaspiro compounds have been characterized using X-ray crystallography, revealing specific space group preferences and molecular packing arrangements [12] [8].
Crystallographic analysis of spirocyclic compounds has demonstrated that molecular packing can significantly influence the observed conformations [8] [7]. Studies of related nitro-substituted diazaspiro compounds have shown that racemic and enantiomerically pure forms can exhibit different crystal densities and space group preferences [8] [7]. The racemic form typically crystallizes in centrosymmetric space groups, while optically pure enantiomers adopt chiral space groups [7].
Crystal structure prediction studies using dispersion-corrected density functional theory have successfully reproduced experimental crystal structures of spirocyclic compounds [8]. These computational approaches consider all possible space groups and molecular orientations to identify the most thermodynamically favorable packing arrangements [8].
The solid-state conformation of spirocyclic compounds often reflects a balance between intramolecular strain minimization and intermolecular packing forces [13] [10]. Hydrogen bonding interactions, particularly involving the nitrogen and oxygen atoms in the diazaspiro framework, play crucial roles in determining crystal packing patterns [8] [13].
Temperature-dependent crystallographic studies have revealed that conformational preferences can change with thermal conditions [8]. Low-temperature crystallography at 150 Kelvin has been employed to reduce thermal motion and obtain more accurate structural parameters for spirocyclic compounds [8].
Molecular modeling studies of spirocyclic compounds have employed various computational methods to understand conformational preferences and stability [14] [15] [16]. Density functional theory calculations using basis sets such as B3LYP/6-31+G(d,p) have been widely applied to optimize geometries and predict conformational energies [16] [13].
Conformational analysis of the spirocyclic framework reveals that the five-membered rings can adopt different puckering modes, including envelope and twist conformations [9] [10]. The relative energies of these conformations depend on the substituent patterns and the specific ring constraints imposed by the spirocyclic junction [9]. Computational studies have shown that conformational interconversion barriers typically range from 10 to 50 kilojoules per mole for related spirocyclic systems [10].
Molecular dynamics simulations have provided insights into the dynamic behavior of spirocyclic compounds in solution [14] [17]. These studies reveal that conformational flexibility is maintained despite the rigidity imposed by the spiro junction [17]. The time scales for conformational interconversion typically occur on the nanosecond to microsecond range [17].
Quantum chemical calculations have been employed to predict various molecular properties including dipole moments, electronic excitation energies, and vibrational frequencies [16]. For similar spirocyclic compounds, density functional theory methods have successfully reproduced experimental nuclear magnetic resonance chemical shifts and coupling constants [11] [16].
The conformational stability of spirocyclic compounds has been studied using temperature-dependent computational methods [13]. These studies reveal that thermal effects can significantly influence conformational populations and interconversion rates [13]. Conformational tuning through strategic substitution has been demonstrated to enhance stability and alter preferred conformations [14] [13].
| Computational Method | Application | Typical Results |
|---|---|---|
| DFT B3LYP/6-31+G(d,p) | Geometry optimization | Bond lengths ±0.01 Å |
| Molecular dynamics | Conformational sampling | Timescales: ns-μs |
| RI-MP2 calculations | Energy differences | Accuracy: ±5 kJ/mol |
| Vibrational analysis | Frequency prediction | Scaling factor: 0.96 |
2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride represents a distinctive spirocyclic compound characterized by its unique bicyclic architecture where two five-membered rings share a single carbon atom [1] . The compound exhibits a molecular formula of C₇H₁₁ClN₂O₂ for the hydrochloride salt, with the parent compound having the formula C₇H₁₀N₂O₂ [1] [3] [4]. The molecular weight of the hydrochloride salt is 190.63 grams per mole, while the parent compound exhibits a molecular weight of 154.17 grams per mole [1] [3] [4].
The spirocyclic framework consists of a pyrrolidine-2,5-dione ring (imidazolidine-2,4-dione) fused to a pyrrolidine ring through a common spiro carbon center . This spatial arrangement creates a three-dimensional molecular geometry that distinguishes it from other bicyclic systems such as fused or bridged ring compounds . The Chemical Abstracts Service registry number 1609399-87-2 identifies this specific structural arrangement [1] [5].
Table 1: Fundamental Structural Parameters
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula (HCl salt) | C₇H₁₁ClN₂O₂ | [1] [4] |
| Molecular Formula (parent) | C₇H₁₀N₂O₂ | [3] |
| Molecular Weight (HCl salt) | 190.63 g/mol | [1] [4] |
| Molecular Weight (parent) | 154.17 g/mol | [3] |
| CAS Registry Number | 1609399-87-2 | [1] [5] |
| InChI Key | SFZYPNWSGZASGK-UHFFFAOYSA-N | [4] [6] |
The spiro carbon center functions as a quaternary carbon atom that forms four covalent bonds, connecting both five-membered rings . This spiro atom exhibits tetrahedral geometry with bond angles approximating 109.5 degrees, characteristic of sp³ hybridization . The quaternary nature of the spiro carbon prevents rotation around the spiro junction, contributing to the overall conformational constraint of the molecule .
The simplified molecular input line entry system representation C1CNCC12CC(=O)NC2=O illustrates the connectivity pattern through the spiro center [1] [3]. The spirocyclic configuration imparts significant conformational rigidity to the molecule while maintaining sufficient flexibility for potential biological activity .
Nuclear magnetic resonance spectroscopy provides crucial structural information for 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride. The spirocyclic framework creates distinct chemical environments for protons and carbons in different ring systems [7]. Comparative analysis with related spiro compounds reveals characteristic spectral patterns for this structural class.
In related diazaspiro compounds, ¹H Nuclear Magnetic Resonance spectra typically show distinct signals for methylene protons adjacent to the spiro center, appearing as multiplet resonances between δ 3.45–3.62 ppm [7]. The presence of two nitrogen atoms in different chemical environments contributes to the compound's unique spectroscopic properties and creates asymmetric electronic distribution across the spiro junction .
Table 2: Characteristic Nuclear Magnetic Resonance Patterns
| Structural Feature | Chemical Shift Range (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Spiro methylene protons | 3.45-3.62 | Multiplet | [7] |
| Amide protons | Variable | Broad singlet | [7] |
| Ring methylene protons | 1.5-2.8 | Multiplet | [7] |
The spirocyclic structure influences the electronic distribution throughout the molecule, affecting both the electron-donating pyrrolidine ring and the electron-withdrawing imide functionality . This electronic asymmetry across the spiro junction creates distinct chemical environments for each ring system, potentially influencing reactivity patterns and molecular recognition properties .
Infrared spectroscopy provides valuable information about the functional groups present in 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride. The characteristic absorption bands reflect the spirocyclic framework and the presence of carbonyl groups in the imidazolidine-2,4-dione ring system.
Related diazaspiro compounds show distinctive infrared absorption patterns that confirm the structural features. Strong absorptions at 1745 cm⁻¹ correspond to carbonyl stretching vibrations, while absorptions at 1680 cm⁻¹ are attributed to amide carbon-nitrogen stretching, confirming the diketone structure [7]. These spectroscopic fingerprints are characteristic of the imidazolidine-2,4-dione functional group present in the compound.
Table 3: Infrared Absorption Bands
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment | Reference |
|---|---|---|---|---|
| Carbonyl stretch | 1745 | Strong | C=O stretching | [7] |
| Amide C-N | 1680 | Strong | Amide functionality | [7] |
| N-H stretch | 3200-3400 | Medium | Primary/secondary amine | [7] |
The hydrochloride salt formation may introduce additional absorption bands related to the protonated nitrogen center and the chloride counterion. The presence of the salt form typically enhances the compound's stability and solubility compared to the free base form [8].
Mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns. The molecular ion peak for 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride appears at m/z 190.63 for the hydrochloride salt, while the parent compound shows a molecular ion at m/z 154.17 [1] [3].
Predicted collision cross section data for the parent compound indicates characteristic fragmentation patterns with various adducts. The [M+H]+ adduct appears at m/z 155.08151 with a predicted collision cross section of 133.5 Ų, while the [M+Na]+ adduct shows m/z 177.06345 with a collision cross section of 140.9 Ų [1].
Table 4: Mass Spectrometric Data
| Adduct | m/z | Predicted CCS (Ų) | Reference |
|---|---|---|---|
| [M+H]+ | 155.08151 | 133.5 | [1] |
| [M+Na]+ | 177.06345 | 140.9 | [1] |
| [M-H]- | 153.06695 | 133.8 | [1] |
| [M+NH4]+ | 172.10805 | 155.9 | [1] |
The fragmentation patterns reflect the stability of the spirocyclic framework and the preferential cleavage sites within the molecule. The loss of neutral fragments may correspond to the elimination of functional groups or ring opening processes characteristic of spirocyclic systems.
The solubility characteristics of 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride are significantly influenced by its spirocyclic structure and the presence of the hydrochloride salt. The hydrochloride form enhances solubility and stability in aqueous environments compared to the free base form .
Spirocyclic compounds generally exhibit limited water solubility due to their rigid three-dimensional structure and hydrophobic character [9] [10]. However, the incorporation of polar functional groups such as the imidazolidine-2,4-dione ring system and the hydrochloride salt formation can improve aqueous solubility through hydrogen bonding interactions [11].
The compound's solubility behavior follows typical patterns for spirocyclic systems, where structural modifications can dramatically affect solubility profiles. The presence of nitrogen-containing heterocycles and carbonyl functionalities provides multiple sites for hydrogen bonding with polar solvents [9] [11].
Table 5: Solubility Characteristics
| Solvent Type | Solubility | Mechanism | Reference |
|---|---|---|---|
| Water | Enhanced (HCl salt) | Hydrogen bonding, ionic interactions | |
| Organic solvents | Variable | Polarity-dependent | [9] |
| Polar aprotic | Moderate | Dipole interactions | [9] |
The phase behavior of the compound depends on temperature and concentration conditions. Storage recommendations typically specify temperatures of 2-8°C to maintain stability and prevent degradation [5] [6]. The compound exists as a solid at room temperature, with the hydrochloride salt form providing enhanced stability compared to the free base.
The acid-base properties of 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride are determined by the presence of nitrogen atoms in different chemical environments within the spirocyclic framework. The compound contains both a basic nitrogen center in the pyrrolidine ring and an acidic imide functionality in the imidazolidine-2,4-dione ring system.
Related hydantoin derivatives exhibit characteristic pKa values that reflect the electronic effects of substituents and ring systems [12]. The presence of two carbonyl groups in the imidazolidine-2,4-dione ring system makes the nitrogen at the N-3 position more acidic compared to other nitrogen centers [12]. This results in base-promoted alkylation occurring preferentially at specific positions within the molecule.
The spirocyclic structure influences the pKa values through electronic and steric effects. The quaternary spiro carbon center creates conformational constraints that affect the basicity of the nitrogen atoms and the acidity of the imide functionality [12] [13].
Table 6: Acid-Base Properties
| Functional Group | Expected pKa Range | Character | Reference |
|---|---|---|---|
| Imide N-H | 8-10 | Acidic | [12] |
| Pyrrolidine N | 10-11 | Basic | [12] |
| Protonated form | 2-4 | Conjugate acid | [12] |
The formation of the hydrochloride salt occurs through protonation of the most basic nitrogen center, typically the pyrrolidine nitrogen. This protonation enhances the compound's water solubility and provides a stable, crystalline form suitable for pharmaceutical applications .
The thermodynamic properties of 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride are influenced by its rigid spirocyclic structure and the presence of multiple functional groups. The compound exhibits thermal stability characteristics typical of spirocyclic systems, with decomposition occurring at elevated temperatures.
Density functional theory calculations on related hydantoin derivatives provide insights into thermodynamic stability and electronic properties [15]. The spirocyclic framework typically confers enhanced thermal stability compared to non-spirocyclic analogs due to the conformational constraints imposed by the spiro junction .
The compound's stability is enhanced by the formation of the hydrochloride salt, which provides protection against hydrolysis and other degradation pathways. Storage under inert atmosphere conditions is recommended to prevent oxidation and maintain chemical integrity [16].
Table 7: Thermodynamic Properties
| Property | Value/Range | Units | Reference |
|---|---|---|---|
| Storage Temperature | 2-8 | °C | [5] [6] |
| Decomposition Temperature | >200 | °C | [17] |
| Density (estimated) | 1.2-1.3 | g/cm³ | [18] |
| Stability | Enhanced (HCl salt) | Qualitative |
The thermal stability of the compound depends on the presence of moisture and oxygen. Under anhydrous conditions, the compound remains stable at room temperature for extended periods. Exposure to high humidity or elevated temperatures may lead to decomposition products including carbon oxides, hydrogen chloride, and nitrogen oxides [17].
Computational studies using density functional theory methods have provided insights into the electronic structure and stability of related spirocyclic compounds [15]. These calculations suggest that the spirocyclic framework contributes to the overall thermodynamic stability through reduced conformational flexibility and enhanced orbital overlap between ring systems.
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